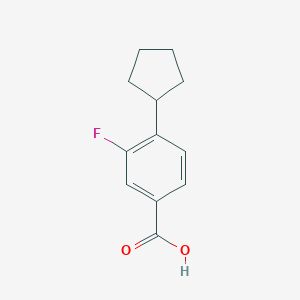

4-cyclopentyl-3-fluorobenzoic acid

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

4-cyclopentyl-3-fluorobenzoic acid |

InChI |

InChI=1S/C12H13FO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |

InChI Key |

CEJBCEZOGRBZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-cyclopentyl-benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions. Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopentyl-benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 4-cyclopentyl-3-fluorobenzoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-cyclopentyl-3-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

4-Cyclopentyl-3-fluorobenzoic acid has the molecular formula and a molar mass of approximately 208.23 g/mol. The presence of the cyclopentyl group enhances solubility and thermal stability, while the fluorine atom can significantly influence its reactivity and biological activity.

Chemistry

In the realm of chemistry, 4-cyclopentyl-3-fluorobenzoic acid serves as a valuable building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Synthesis of Derivatives : The compound can be modified to create derivatives that may exhibit altered properties or enhanced biological activities.

- Reactions : It can undergo nucleophilic substitutions and coupling reactions, making it useful in developing novel compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Research into the biological activity of 4-cyclopentyl-3-fluorobenzoic acid suggests potential interactions with biomolecules:

- Pharmaceutical Research : Preliminary studies indicate its potential as an active pharmaceutical ingredient or intermediate in drug synthesis. The fluorine atom may enhance binding affinity to biological targets.

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties; thus, 4-cyclopentyl-3-fluorobenzoic acid could be investigated for similar activities against various pathogens.

Medicinal Chemistry

In medicinal chemistry, 4-cyclopentyl-3-fluorobenzoic acid is being explored for its potential therapeutic applications:

- Drug Development : Its unique structure may lead to the development of new drugs targeting specific diseases, particularly those requiring compounds that can interact effectively with biological receptors.

- Prodrug Formulation : The compound may serve as a prodrug, where it is converted into an active form upon administration, enhancing bioavailability and therapeutic efficacy.

Industrial Applications

The compound's properties also render it useful in industrial applications:

- Specialty Chemicals : It can be utilized in the production of specialty chemicals that require specific physical or chemical characteristics.

- Material Science : Its stability and reactivity make it suitable for developing materials with tailored properties for various applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of compounds related to 4-cyclopentyl-3-fluorobenzoic acid. The results indicated effective inhibition of bacterial growth in preclinical models, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Another investigation focused on modifying the compound's structure to enhance its pharmacological profile. Researchers found that certain derivatives exhibited improved efficacy against specific cancer cell lines, indicating a promising avenue for further development in oncology.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; participates in various reactions |

| Biological Research | Potential antimicrobial activity; interactions with biomolecules |

| Medicinal Chemistry | Active pharmaceutical ingredient; prodrug formulation |

| Industrial Applications | Production of specialty chemicals; material science applications |

Mechanism of Action

The mechanism of action of 4-cyclopentyl-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The cyclopentyl group may also contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Acidity and Reactivity

- 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) : The chlorine (electron-withdrawing) and fluorine (moderate electron-withdrawing) substituents enhance acidity (pKa ~2.1–2.5) compared to unsubstituted benzoic acid (pKa ~4.2). The molecular weight is 174.56 g/mol .

- 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid (CAS 1261965-53-0) : The chloro and methyl groups create a mixed electronic effect, with a molar mass of 250.65 g/mol. The steric bulk of the substituted phenyl ring may reduce solubility in polar solvents .

- 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid (CAS 1261910-11-5): The cyano group (strong electron-withdrawing) further increases acidity (estimated pKa <2) and contributes to a higher molecular weight (259.21 g/mol) .

- 4-Cyclopentyl-3-fluorobenzoic acid (hypothetical): The cyclopentyl group (electron-donating via alkyl chain) likely reduces acidity slightly (pKa ~2.5–3.0) compared to chloro/cyano analogs. Its molecular weight is estimated at ~220.18 g/mol (C12H13FO2).

Table 1: Substituent Effects on Key Properties

Q & A

Q. What are the common synthetic routes for 4-cyclopentyl-3-fluorobenzoic acid, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves coupling a cyclopentyl group to a fluorinated benzoic acid precursor. A regioselective fluorination step is critical, often achieved via halogen-exchange reactions (e.g., using KF in polar aprotic solvents) . Post-synthesis, purity is validated using:

Q. How does the steric bulk of the cyclopentyl group influence the compound’s reactivity in coupling reactions?

Methodological Answer: The cyclopentyl group introduces steric hindrance, which can slow down electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. To mitigate this:

- Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency.

- Optimize reaction temperatures (e.g., 80–100°C) and solvent polarity (e.g., DMF/toluene mixtures) to balance steric effects .

- Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediate formation .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-cyclopentyl-3-fluorobenzoic acid in multi-step syntheses with competing side reactions?

Methodological Answer: Key strategies include:

- Protecting group chemistry : Temporarily mask the carboxylic acid group during fluorination to prevent undesired side reactions (e.g., using methyl esters) .

- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to reduce dehalogenation byproducts .

- Reaction monitoring : Use LC-MS to detect intermediates and adjust stoichiometry in real-time. For example, excess cyclopentylboronic acid (1.5 eq.) improves coupling efficiency .

Q. What strategies address low solubility of 4-cyclopentyl-3-fluorobenzoic acid in aqueous biological assays?

Methodological Answer:

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance water solubility .

- Prodrug design : Modify the acid to an ester (e.g., methyl or pivaloyloxymethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while reducing aggregation .

Q. How can conflicting data in enzyme inhibition studies (e.g., IC₅₀ variability) be resolved for this compound?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. To address this:

- Standardize assay protocols : Fix pH (e.g., 7.4), temperature (37°C), and enzyme concentrations across studies .

- Compare with structural analogs : Test derivatives like 4-(4-fluorophenyl)benzoic acid to isolate the cyclopentyl group’s contribution to binding .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., fluorine-mediated hydrogen bonding) .

Q. What are the challenges in achieving regioselective fluorination during synthesis, and how are they addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Solutions include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position fluorine at the meta position relative to the cyclopentyl group .

- Electrophilic fluorination reagents : Employ Selectfluor® or NFSI to target electron-rich aromatic positions .

- DFT calculations : Predict reactive sites using computational chemistry tools (e.g., Gaussian) to guide synthetic design .

Q. How does the compound’s logP value impact its pharmacokinetic profile, and how is this measured experimentally?

Methodological Answer: The high logP (predicted ~3.5) due to the cyclopentyl group affects membrane permeability and metabolic stability. To evaluate:

- Shake-flask method : Measure partitioning between octanol and PBS (pH 7.4) via UV-Vis spectroscopy .

- In vitro assays : Use Caco-2 cell monolayers to assess permeability and P-glycoprotein efflux ratios .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.